BI-2852 is classified as a non-covalent inhibitor of the KRAS protein. It has been developed through medicinal chemistry efforts aimed at creating selective inhibitors that can effectively bind to mutant forms of KRAS, which are commonly found in various cancers, including pancreatic, colorectal, and lung cancers. The development of BI-2852 is part of a broader strategy to target RAS proteins, which have historically been considered "undruggable" due to their complex nature and the challenges associated with targeting their active sites .
The synthesis of BI-2852 involves several key steps that utilize advanced organic chemistry techniques. While specific synthetic routes may vary, they typically include:
These synthetic strategies are guided by structure-activity relationship studies that inform modifications to improve potency and selectivity against different KRAS mutants .
BI-2852's molecular structure features a complex arrangement that allows it to effectively bind within the switch I and II pockets of the KRAS protein. The specific configuration includes:
The molecular formula and other structural data for BI-2852 can be derived from its chemical synthesis documentation, indicating its potential for high specificity towards mutant forms of KRAS .
BI-2852 primarily undergoes reversible binding interactions with the KRAS protein. The key reactions include:
These interactions highlight BI-2852's role in modulating cellular signaling pathways involved in cancer progression .
The mechanism by which BI-2852 exerts its effects involves several key processes:
BI-2852 exhibits several notable physical and chemical properties:
These properties are critical for assessing the compound's potential as a therapeutic agent in clinical settings .
BI-2852 has significant applications in cancer research and therapy:
The ongoing exploration of BI-2852's capabilities underscores its potential impact on future cancer treatment paradigms .
KRAS mutations are among the most prevalent oncogenic drivers in human cancers, present in approximately 20% of all malignancies and up to 96% of pancreatic ductal adenocarcinomas [2] [8]. Despite its clear therapeutic significance, KRAS was historically classified as "undruggable" due to fundamental biochemical challenges. The protein's smooth, globular surface lacks deep hydrophobic pockets typically amenable to small-molecule binding. Additionally, KRAS exhibits picomolar affinity for guanine nucleotides (GTP/GDP), creating a substantial obstacle for competitive inhibition [2] [5]. Early drug discovery efforts focused on indirect approaches, including targeting downstream effectors in the Mitogen-Activated Protein Kinase pathway or membrane association processes. These strategies yielded limited clinical success due to compensatory signaling pathways and dose-limiting toxicities [5]. The absence of clinically viable direct KRAS inhibitors persisted for nearly four decades after the initial identification of RAS oncogenes, representing a significant unmet need in oncology [1] [8].
Advances in structural biology, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography, revealed novel targeting opportunities within the KRAS protein. Researchers identified a conserved, shallow surface groove located between the Switch I (residues 30-40) and Switch II (residues 60-76) regions – designated the Switch I/II pocket [7] [8] [9]. This pocket exists in both active (GTP-bound) and inactive (GDP-bound) conformational states of KRAS, though its topography differs between nucleotide states [8]. The Switch I/II pocket encompasses key residues directly involved in interactions with guanine nucleotide exchange factors (notably Son of Sevenless) and effector proteins (including rapidly accelerated fibrosarcoma and phosphatidylinositol 3-kinase) [7]. Biophysical characterization demonstrated that this pocket, while comparatively polar and solvent-exposed, undergoes dynamic fluctuations that could potentially accommodate small-molecule ligands [3] [9]. Computational analyses further predicted that compounds binding this site could allosterically disrupt protein-protein interactions essential for KRAS-mediated oncogenic signaling [7] [8]. However, the pocket's shallow nature (depth < 5Å) and polar character (featuring residues glutamine 61, tyrosine 64, aspartic acid 69, and arginine 73) presented formidable medicinal chemistry challenges for achieving high-affinity binding [8].
The discovery of BI-2852 originated from systematic fragment-based screening campaigns targeting the Switch I/II pocket. Initial efforts employed multiple biophysical techniques, including saturation transfer difference nuclear magnetic resonance and microscale thermophoresis, to screen libraries of low-molecular-weight compounds against the active conformation of KRAS (GTP analog-bound) [8]. These screens identified several weakly binding fragments (dissociation constant >1 millimolar), including indole derivatives that formed hydrogen bonds with aspartic acid 54 through their amine functionalities [8]. Crucially, researchers established a robust protein production and crystallization system that yielded high-resolution structures of GTP-bound KRAS in complex with fragment hits, enabling structure-based drug design [8].
Table 1: Fragment-to-Lead Optimization Pathway for BI-2852
Stage | Representative Compound | Binding Affinity (Kd) | Key Structural Features |
---|---|---|---|
Fragment Hit | Indole-methylamine | >1 millimolar | Hydrogen bond to aspartic acid 54 via amine; hydrophobic contact with tyrosine 71 |
Early Lead | Compound 37 | ~1 micromolar | Extended hydrophobic substituents; ionic interaction with aspartic acid 69 |
Optimized Compound | BI-2852 | 740 nanomolar (KRASG12D) | Bicyclic core; optimized substituent positioning for Switch I/II pocket topology |
Iterative structure-activity relationship exploration focused on enhancing interactions with three critical subpockets within the Switch I/II region: (1) a hydrophobic cleft adjacent to tyrosine 71, (2) a polar region surrounding aspartic acid 69, and (3) a solvent-exposed area near glutamine 61 [8]. Introduction of bicyclic cores improved shape complementarity, while strategic placement of hydrogen bond acceptors and hydrophobic substituents enhanced binding affinity. This optimization culminated in BI-2852, a nanomolar-affinity inhibitor with dissociation constants ranging from 740 nanomolar for KRASG12D to 7.5 micromolar for wild-type KRAS in its active conformation [6] [8]. Crystallographic analyses confirmed that BI-2852 engages the Switch I/II pocket through an extensive network of interactions: hydrophobic contacts with tyrosine 71, hydrogen bonds with aspartic acid 69 and glutamine 61, and ionic interactions with lysine 117 [8]. This binding mode sterically occludes the adjacent effector lobe, preventing association with Son of Sevenless, rapidly accelerated fibrosarcoma, and phosphatidylinositol 3-kinase [8].
BI-2852 demonstrated broad-spectrum activity across multiple RAS isoforms, a significant advantage over mutation-specific inhibitors. Quantitative binding analyses revealed nanomolar to micromolar affinity for both wild-type and mutant isoforms in their active (GTP-bound) conformations [6] [8].
Table 2: BI-2852 Binding Affinity Across RAS Isoforms and Nucleotide States
RAS Isoform | Activating Mutation | Affinity (Active State) | Affinity (Inactive State) |
---|---|---|---|
Kirsten rat sarcoma viral oncogene homolog | Wild-type | 7.5 micromolar | 1.1 micromolar |
Kirsten rat sarcoma viral oncogene homolog | G12D | 740 nanomolar | 2.0 micromolar |
Harvey rat sarcoma viral oncogene | Wild-type | 570 nanomolar | 2.5 micromolar |
Neuroblastoma rat sarcoma viral oncogene homolog | Wild-type | 1.37 micromolar | 8.3 micromolar |
BI-2852 exhibited approximately tenfold stronger binding to Kirsten rat sarcoma viral oncogene homolog G12D (740 nanomolar) compared to wild-type Kirsten rat sarcoma viral oncogene homolog (7.5 micromolar) in the active state, suggesting preferential targeting of this prevalent oncogenic mutant [6] [8]. Notably, BI-2852 displayed its highest affinity for Harvey rat sarcoma viral oncogene (570 nanomolar), followed by Neuroblastoma rat sarcoma viral oncogene homolog (1.37 micromolar) and Kirsten rat sarcoma viral oncogene homolog (7.5 micromolar) in the active conformation [8]. This differential binding profile likely stems from subtle structural variations within the Switch I/II pocket across isoforms, particularly at residues 73 (lysine in Kirsten rat sarcoma viral oncogene homolog versus methionine in Harvey rat sarcoma viral oncogene) and 121 (serine in Kirsten rat sarcoma viral oncogene homolog versus alanine in Harvey rat sarcoma viral oncogene) [8]. Importantly, BI-2852 effectively inhibited nucleotide exchange mediated by Son of Sevenless and effector interactions for all major RAS isoforms in biochemical assays, functionally validating its pan-RAS inhibitory mechanism [6] [8]. In cellular models, BI-2852 treatment resulted in dose-dependent suppression of phosphorylated extracellular signal-regulated kinase and phosphorylated protein kinase B in Kirsten rat sarcoma viral oncogene homolog-mutant cell lines, confirming target engagement and pathway modulation [8]. These findings collectively established BI-2852 as a pioneering chemical probe validating direct pharmacological inhibition of the Switch I/II pocket across multiple RAS isoforms and nucleotide states.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0